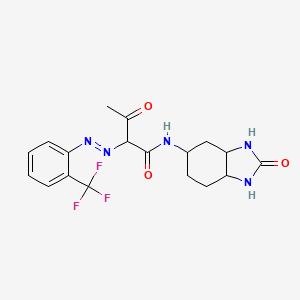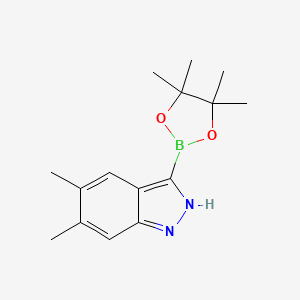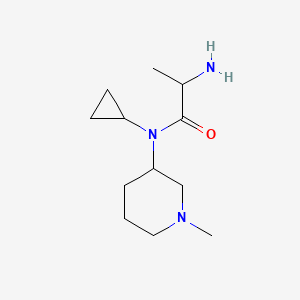
2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide is a synthetic compound with potential applications in various scientific fields. Its unique structure, featuring a cyclopropyl group and a piperidine ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring through cyclization reactions.
Amidation: The final step involves the formation of the amide bond between the amino group and the propanamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide can be compared with similar compounds such as:
2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide: This compound has a pyridine ring instead of a piperidine ring, leading to different chemical and biological properties.
2-Amino-N-cyclopropyl-N-(3-nitrobenzyl)propanamide: The presence of a nitrobenzyl group can significantly alter the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C12H23N3O |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
2-amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)propanamide |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3 |
Clave InChI |
HNGGYBXVWVGZEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C1CC1)C2CCCN(C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


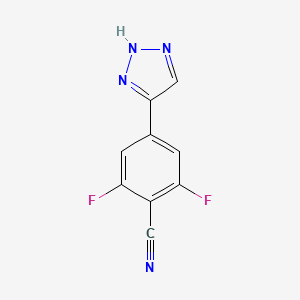
![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)

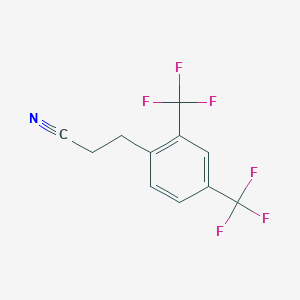

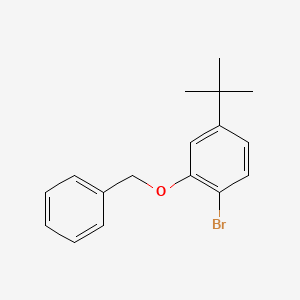
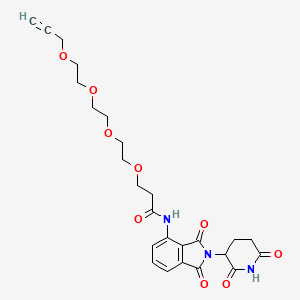
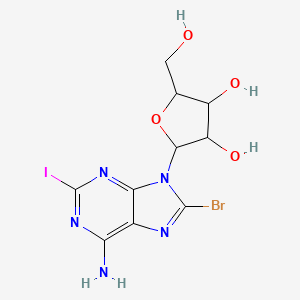
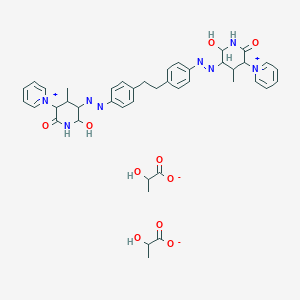
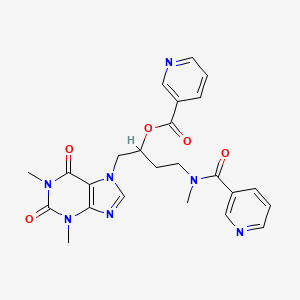
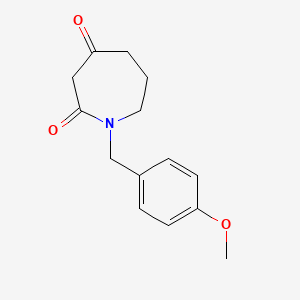
![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)
